1-Allyl-4-chlorobenzene
Overview
Description
1-Allyl-4-chlorobenzene, also known as 1-chloro-4-(prop-2-en-1-yl)benzene, is an organic compound with the molecular formula C9H9Cl. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by an allyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 1-Allyl-4-chlorobenzene is the benzene ring, a cyclic compound with six pi electrons delocalized in six p orbitals above and below the plane of the ring . The benzene ring is especially stable and prefers to retain its aromaticity during reactions .
Mode of Action
This compound undergoes electrophilic aromatic substitution, a reaction that allows it to maintain the aromaticity of the benzene ring . The general mechanism involves two steps :
- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma bond. This results in an arenium ion, which is conjugated but not aromatic .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, reforming aromaticity .
Biochemical Pathways
It’s known that benzene derivatives can undergo electrophilic aromatic substitution, affecting the stability and reactivity of the benzene ring .
Pharmacokinetics
Its molecular formula is chcl, and it has an average mass of 152621 Da and a monoisotopic mass of 152039276 Da , which may influence its pharmacokinetic behavior.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where the benzene ring maintains its aromaticity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-4-chlorobenzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of chlorobenzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction Reactions: The compound can undergo hydrogenation to reduce the double bond in the allyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Major Products Formed:
Substitution Reactions: Products such as 1-allyl-4-hydroxybenzene or 1-allyl-4-aminobenzene.
Oxidation Reactions: Products like this compound epoxide or 1-allyl-4-chlorobenzyl alcohol.
Reduction Reactions: Products such as 1-propyl-4-chlorobenzene.
Scientific Research Applications
1-Allyl-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for more complex therapeutic agents.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Comparison with Similar Compounds
1-Allyl-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
1-Allyl-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
1-Allyl-4-iodobenzene: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: 1-Allyl-4-chlorobenzene is unique due to the specific reactivity of the chlorine atom, which can undergo various substitution reactions. The presence of the allyl group also provides additional sites for chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-chloro-4-prop-2-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUNPRNQXXTCCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452033 | |
Record name | 1-Allyl-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1745-18-2 | |
Record name | 1-Allyl-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.